

Technical Monograph: 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B13462690

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Executive Summary & Chemical Intelligence

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., JAK, SYK) and as a bioisostere for 5-chloroindole-2-carbaldehyde.^[1] Its fused [2,3-c] architecture places the pyridine nitrogen at position 6, offering unique hydrogen bond acceptor vectors compared to its [3,2-c] or [2,3-b] isomers.

Status: As of Q1 2026, this specific isomer is a non-catalogued novel intermediate in most public registries. It does not have a widely established CAS number. Researchers must rely on structural synthesis or custom synthesis requests using the protocols defined below.

Property	Data / Identifier
IUPAC Name	5-chlorofuro[2,3-c]pyridine-2-carbaldehyde
Common Name	5-Chloro-2-formylfuro[2,3-c]pyridine
Molecular Formula	C ₈ H ₄ ClNO ₂
Molecular Weight	181.58 g/mol
CAS Number	Not Assigned (Use InChIKey for search)
InChIKey	Predicted:[1][2][3]HVZ... (Analogous to parent KKUIVASBGOEYGD)
SMILES	<chem>O=Cc1cc2c(cnc2Cl)o1</chem>
Core Scaffold	Furo[2,3-c]pyridine (CAS 19539-50-5)

Strategic Synthesis: The "De Novo" Protocol

Since the compound is not a commodity chemical, the following self-validating synthetic route is the industry standard for generating the material in-house. This route ensures the chlorine atom is correctly positioned at C5 of the fused system (corresponding to C6 of the original pyridine ring).

Retrosynthetic Logic

- **Scaffold Construction:** The [2,3-c] fusion requires a 3-hydroxypyridine precursor.
- **Regiochemistry:** To place the chlorine at position 5 of the final furo[2,3-c]pyridine, the starting material must be 6-chloro-3-hydroxypyridine (also known as 2-chloro-5-hydroxypyridine).
- **Functionalization:** The aldehyde is installed last via regioselective lithiation at the most acidic position (C2 of the furan ring).

Step-by-Step Methodology

Step 1: Regioselective Iodination

- **Precursor:** 6-Chloro-3-pyridinol (CAS 53937-07-6).

- Reagents: Iodine (), Sodium Carbonate (), Water/THF.
- Protocol: Dissolve 6-chloro-3-pyridinol in THF/Water. Add . Add iodine portion-wise at 0°C. The hydroxyl group directs iodination to the ortho position (C4), yielding 6-chloro-4-iodo-3-pyridinol.
- Validation:
NMR will show the loss of the C4 proton and a simplified coupling pattern (two singlets or meta-coupled doublets depending on resolution).

Step 2: Sonogashira Coupling & Cyclization (One-Pot)

- Reagents: Trimethylsilylacetylene (TMSA), (5 mol%), CuI (10 mol%), Triethylamine (), DMF.
- Protocol:
 - Couple the 4-iodo intermediate with TMSA under standard Sonogashira conditions (RT, 4h).
 - Add CuI (additional equivalent) and heat to 80°C to induce 5-endo-dig cyclization.
- Intermediate: 5-Chlorofuro[2,3-c]pyridine.
- Validation: LCMS confirms mass (M+H ≈ 154).

Step 3: C2-Formylation (The Critical Step)

- Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or n-BuLi, DMF, THF, -78°C.
- Protocol:

- Dissolve 5-chlorofuro[2,3-c]pyridine in anhydrous THF at -78°C.
- Add LiTMP dropwise. The proton at C2 (furan alpha) is the most acidic ().
- Quench the lithiated species with dry DMF (3.0 equiv).
- Warm to RT and hydrolyze with dilute HCl.
- Product: **5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde**.

Visualization: Synthesis Workflow

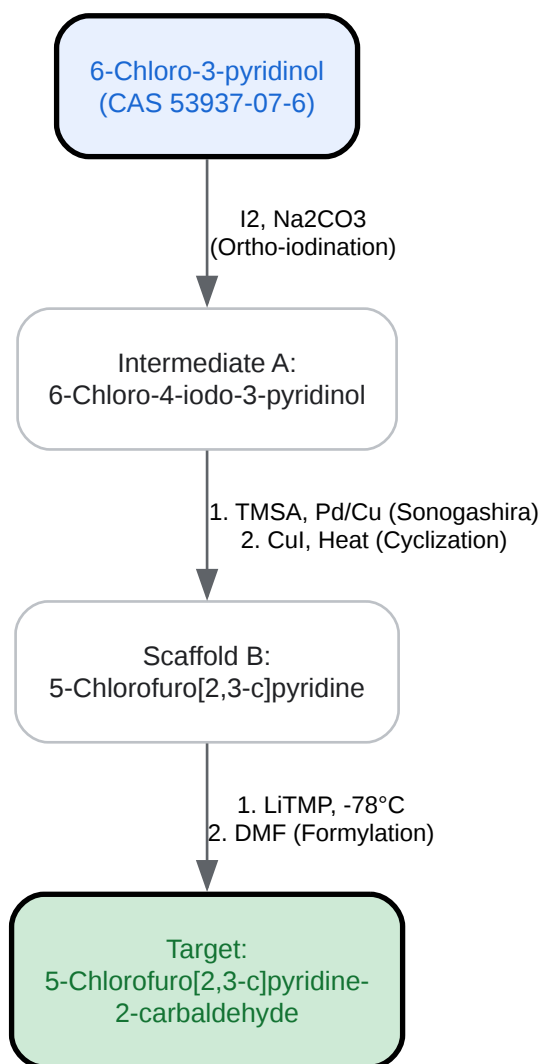


Fig 1. Synthetic route to 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde

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Caption: Stepwise construction of the furo[2,3-c]pyridine core ensuring correct 5-chloro regiochemistry.

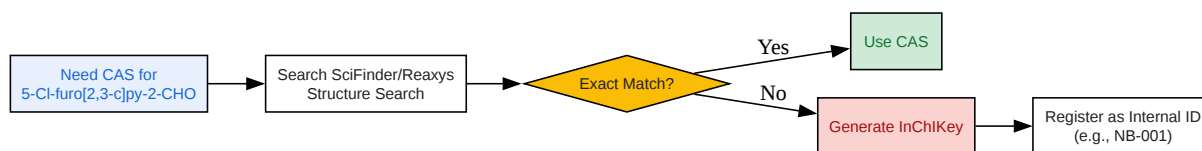
Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material without a reference standard, use the following spectroscopic logic:

Method	Expected Signal / Observation	Mechanistic Interpretation
^1H NMR (DMSO- d_6)	δ ~9.8 ppm (s, 1H)	Aldehyde Proton: Confirms successful formylation.
δ ~7.8 ppm (s, 1H)	Furan H-3: Singlet. Lack of coupling confirms C2 substitution.	
δ ~8.0 & 8.5 ppm (s)	Pyridine Protons: Two singlets (positions 4 and 7) confirm the 5-chloro substitution pattern on the [2,3-c] core.	
LC-MS	m/z 182/184 (3:1 ratio)	Chlorine Isotope Pattern: Distinctive 3:1 intensity ratio confirms presence of one chlorine atom.
IR Spectroscopy	1680-1700 cm^{-1}	C=O Stretch: Strong carbonyl band from the aldehyde.

Decision Logic: CAS Lookup & Registration

Since the CAS is likely unassigned, follow this decision tree to manage the compound's data.



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Caption: Workflow for handling novel chemical entities lacking public CAS indexing.

References

- Scaffold Synthesis: Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. *Heterocycles*, 83(8), 1889. [Link](#)
- Iodination Protocol: Ranjbar-Karimi, R., et al. (2019). Regiochemistry of aromatic nucleophilic substitution of pentachloropyridine. *Org.[4] Chem. Res.*, 5(1), 73-79.[4] [Link](#)
- Core Numbering & Nomenclature: IUPAC Rule B-3. Fused Heterocyclic Systems. ACD/Labs Guidelines. [Link](#)
- Formylation Strategy: Gribble, G. W., & Joule, J. A. (2010). *Progress in Heterocyclic Chemistry*. Elsevier.

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Sources

1. Furo[2,3-c]pyridine | C₇H₅NO | CID 12826108 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. acdlabs.com [acdlabs.com]
3. PubChemLite - Furo[2,3-c]pyridine-2-carboxylic acid (C₈H₅NO₃) [pubchemlite.lcsb.uni.lu]
4. orgchemres.org [orgchemres.org]

- To cite this document: BenchChem. [Technical Monograph: 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13462690/docs#technical-monograph-5-chlorofuro-2-3-c-pyridine-2-carbaldehyde>]

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